(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is a complex organic compound that features a unique structure combining an isopropyl group, a tert-butyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1-oxa-3-phosphaindan ring: This step involves the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the isopropyl and tert-butyl groups: These groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Attachment of the 2,6-dimethoxyphenyl group: This step is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, often in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which (2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: It may interact with cellular receptors, triggering or blocking signaling pathways.
Gene expression modulation: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-Isopropyl-3-tert-butyl-4-phenyl-1-oxa-3-phosphaindan: Similar structure but lacks the dimethoxy groups.
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethylphenyl)-1-oxa-3-phosphaindan: Similar structure but has methyl groups instead of methoxy groups.
Uniqueness
(2R)-2-Isopropyl-3-tert-butyl-4-(2,6-dimethoxyphenyl)-1-oxa-3-phosphaindan is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2-propan-2-yl-2H-1,3-benzoxaphosphole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29O3P/c1-14(2)21-25-18-13-8-10-15(20(18)26(21)22(3,4)5)19-16(23-6)11-9-12-17(19)24-7/h8-14,21H,1-7H3/t21-,26?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUPKIFOTAYCAC-OSMGYRLQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C(C=CC=C3OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.